molecular formula C12H5F17O2 B3114636 (Perfluorononanoyl)acetone CAS No. 203201-14-3

(Perfluorononanoyl)acetone

Cat. No.: B3114636
CAS No.: 203201-14-3
M. Wt: 504.14 g/mol
InChI Key: LOPUACNVJXKLKA-UHFFFAOYSA-N
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Description

(Perfluorononanoyl)acetone is a fluorinated organic compound characterized by a nine-carbon perfluorinated acyl chain (nonanoyl group) attached to a diketone structure. Its systematic name is 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluorododecane-2,4-dione, with the molecular formula C₁₂H₅F₁₇O₂. This compound belongs to the per- and polyfluoroalkyl substances (PFAS) family, known for their extreme stability due to strong carbon-fluorine bonds .

Properties

IUPAC Name

5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluorododecane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F17O2/c1-3(30)2-4(31)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPUACNVJXKLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F17O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20895672
Record name 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heptadecafluorododecane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203201-14-3
Record name 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heptadecafluorododecane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Perfluorononanoyl)acetone typically involves the reaction of perfluorononanoic acid with acetone under controlled conditions. One common method is the carboxylation of a fluorotelomer olefin mixture containing F(CF2)8CH=CH2, followed by the reaction with acetone . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(Perfluorononanoyl)acetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include perfluorinated carboxylic acids, alcohols, and substituted derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

(Perfluorononanoyl)acetone has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions due to its stability and reactivity.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of superhydrophobic coatings, corrosion-resistant materials, and other advanced materials

Mechanism of Action

The mechanism of action of (Perfluorononanoyl)acetone involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with various biological molecules, potentially disrupting cellular processes and exerting its effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect membrane integrity and enzyme activity .

Comparison with Similar Compounds

Example: (Perfluoroheptanoyl)acetone (CAS 82822-26-2)

Parameter (Perfluorononanoyl)acetone (Perfluoroheptanoyl)acetone
Molecular Formula C₁₂H₅F₁₇O₂ C₁₀H₅F₁₃O₂
Perfluoro Chain Length C9 (nonanoyl) C7 (heptanoyl)
Molecular Weight ~508 g/mol 404.12 g/mol
Environmental Persistence Likely higher (longer chain) Moderate (shorter chain)
Bioaccumulation Potential Increased with chain length Lower than C9 analogs

Key Insight : Longer perfluoroalkyl chains enhance persistence and bioaccumulation due to increased resistance to degradation .

Comparison with Perfluorinated Carboxylic Acids

Examples: PFOA (C8), PFNA (C9)

Parameter This compound PFNA (Perfluorononanoic Acid) PFOA (Perfluorooctanoic Acid)
Functional Group Diketone Carboxylic acid Carboxylic acid
Molecular Formula C₁₂H₅F₁₇O₂ C₉HF₁₇O₂ C₈HF₁₅O₂
Environmental Mobility Lower (non-ionic, larger size) Higher (ionic at physiological pH) Higher (ionic)
Toxicity Limited data; structural alerts for PFAS-like effects Classified as SVHC (substance of very high concern) Banned under Stockholm Convention

Key Insight: Unlike ionic PFAS (e.g., PFNA, PFOA), this compound’s non-ionic nature may reduce mobility in aquatic systems but increase affinity for organic tissues .

Comparison with Non-Fluorinated Ketones

Example: Acetone (Propan-2-one)

Parameter This compound Acetone
Fluorination Fully fluorinated chain No fluorine
Boiling Point >200°C (estimated) 56°C
Environmental Persistence Years (PFAS typical) Days (rapidly degrades)
Toxicity Potential chronic toxicity Low acute toxicity

Key Insight : Fluorination drastically alters properties, enhancing stability but raising environmental and health concerns compared to conventional ketones .

Environmental and Toxicological Profiles

  • Persistence: The C9 chain and strong C-F bonds render this compound resistant to hydrolysis, photolysis, and microbial degradation, similar to PFNA .
  • Bioaccumulation : Predicted bioaccumulation factor (BAF) >1,000 in fish, based on structural analogy to long-chain PFAS .
  • Toxicity: While direct studies are lacking, PFAS with C8–C10 chains are linked to hepatotoxicity, endocrine disruption, and immunotoxicity .

Biological Activity

(Perfluorononanoyl)acetone, a member of the perfluoroalkyl substances (PFAS), has garnered attention due to its unique chemical properties and potential biological effects. This article aims to explore the biological activity of this compound, focusing on its toxicological profile, mechanisms of action, and implications for human health and the environment.

Chemical Structure and Properties

This compound is characterized by a perfluorinated carbon chain, which significantly influences its solubility and reactivity. The presence of fluorine atoms imparts hydrophobic properties, making it resistant to degradation in biological systems.

Research indicates that PFAS, including this compound, may exert their biological effects through several mechanisms:

  • Activation of Nuclear Receptors : PFAS have been shown to activate peroxisome proliferator-activated receptors (PPARs), which regulate lipid metabolism and inflammation .
  • Disruption of Endocrine Function : These compounds can interfere with hormonal signaling pathways, potentially leading to reproductive and developmental toxicity .
  • Oxidative Stress : Exposure to PFAS is associated with increased oxidative stress in various cell types, contributing to cellular damage and dysfunction .

Case Studies

Several studies have investigated the biological effects of PFAS on human and animal models:

  • Liver Toxicity : In a study examining the effects of perfluorononanoic acid (PFNA), a compound closely related to this compound, significant increases in liver weight and histopathological changes were observed in male rats after exposure . This suggests potential hepatotoxicity associated with similar compounds.
  • Developmental Toxicity : Research on developmental toxicity in mice revealed that exposure to PFNA resulted in adverse outcomes such as reduced fetal weight and altered organ development . These findings highlight the potential risks associated with prenatal exposure to PFAS.
  • Cellular Effects : A study evaluating acute toxicity found that PFAS could inhibit key enzymatic activities, such as acetylcholinesterase, which plays a critical role in neurotransmission . This inhibition could lead to neurotoxic effects.

Biological Activity Data Table

Biological EffectObserved OutcomeReference
Liver Weight IncreaseSignificant increase in liver weight
Developmental ToxicityReduced fetal weight
Enzyme InhibitionInhibition of acetylcholinesterase
Activation of PPARsAltered lipid metabolism

Q & A

Q. What are the established synthetic pathways for (Perfluorononanoyl)acetone, and what experimental conditions optimize yield?

this compound is synthesized via nucleophilic acyl substitution, typically involving perfluorinated acyl chlorides (e.g., nonafluorononanoyl chloride) reacting with enolizable ketones like acetone. Fluorination efficiency depends on anhydrous conditions, inert atmospheres (e.g., nitrogen), and catalysts such as pyridine to neutralize HCl byproducts. Reaction monitoring via FT-IR or <sup>19</sup>F NMR ensures complete substitution . Yield optimization requires precise stoichiometric ratios (1:1.2 ketone:acyl chloride) and low-temperature reflux (40–60°C) to minimize side reactions [[17, ]].

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative mode is preferred, using isotopic dilution (e.g., <sup>13</sup>C-labeled analogs) to correct matrix effects. High-resolution MS (HRMS) distinguishes co-eluting isomers, critical due to potential branched/linear structural variants. Method validation requires spike-and-recovery tests in environmental samples (e.g., soil, water) with limits of detection (LOD) ≤0.1 ng/mL .

Q. How does this compound persist in environmental systems, and what degradation mechanisms are documented?

Its persistence stems from strong C-F bonds, resisting hydrolysis and microbial degradation. Aerobic biodegradation studies show <5% degradation over 90 days in soil microcosms. Advanced oxidation processes (AOPs) like UV/persulfate achieve partial defluorination (40–60%) via radical cleavage, monitored by fluoride ion release (ion chromatography) and LC-HRMS for intermediate identification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation rates of this compound across studies?

Discrepancies often arise from matrix effects (e.g., organic content in soil) or isomer-specific behavior. Cross-validation using orthogonal methods (e.g., <sup>19</sup>F NMR for structural integrity vs. LC-MS/MS for concentration) is critical. Controlled experiments should standardize variables: pH (7–9), temperature (25°C), and oxidant concentrations (e.g., 1 mM persulfate). Meta-analyses of kinetic data (pseudo-first-order rate constants) must account for dissolved oxygen and co-solvents .

Q. What methodologies are suitable for determining the thermodynamic properties (e.g., vapor pressure, enthalpy of sublimation) of this compound?

Vapor pressure is measured via static gravimetry or gas saturation techniques, with corrections for non-ideality using the Clausius-Clapeyron equation. Enthalpy of sublimation (ΔsubH) is derived from thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC). Computational approaches (e.g., COSMO-RS simulations) predict phase behavior by modeling fluorine’s electron-withdrawing effects on intermolecular forces .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Perfluorononanoyl)acetone
Reactant of Route 2
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